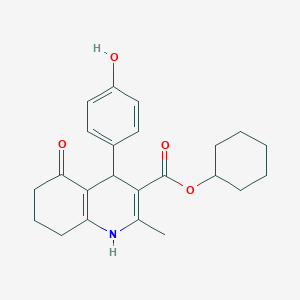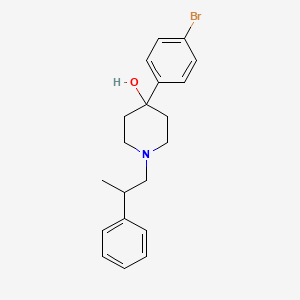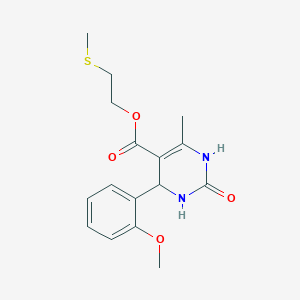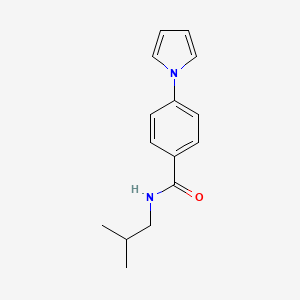
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide, also known as CPI-455, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of the histone demethylase LSD1, which plays a crucial role in the epigenetic regulation of gene expression.
作用機序
LSD1 is a histone demethylase that catalyzes the removal of methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide binds to the active site of LSD1 and inhibits its enzymatic activity, leading to an accumulation of methylated histones and altered gene expression patterns. This, in turn, can lead to the induction of differentiation and apoptosis in cancer cells, as well as the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been found to have other biochemical and physiological effects. For example, it has been shown to increase the expression of genes involved in neuronal differentiation and to promote the survival of neurons in culture. It has also been found to reduce inflammation in animal models of autoimmune disease.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide is its specificity for LSD1, which reduces the likelihood of off-target effects. However, like many small molecule inhibitors, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism. These limitations can make it difficult to achieve therapeutic concentrations in vivo and to interpret the results of in vitro experiments.
将来の方向性
For research on N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide include the development of more potent and selective LSD1 inhibitors, the optimization of its pharmacokinetic properties, and the exploration of its effects on other biological pathways. Additionally, the use of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide in combination with other anti-cancer agents may have synergistic effects that could enhance its therapeutic potential.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide involves a multi-step process that starts with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. This intermediate is then reacted with 2-isopropylphenol to form the corresponding ester, which is subsequently hydrolyzed to yield N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide as a white solid.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in the context of cancer research, as LSD1 has been implicated in the development and progression of various types of cancer. Inhibition of LSD1 by N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been shown to induce differentiation and apoptosis in cancer cells, and to suppress tumor growth in animal models. Additionally, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been found to synergize with other anti-cancer agents, such as DNA-damaging agents and immune checkpoint inhibitors, to enhance their efficacy.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(2)13-5-3-4-6-14(13)21-10-16(20)19-15-8-7-12(17)9-18-15/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLPWUZLMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)


![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)


![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)